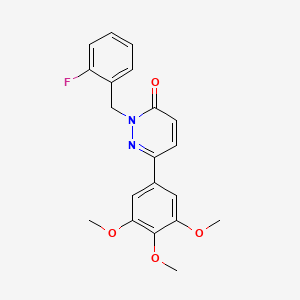
2-(2-フルオロベンジル)-6-(3,4,5-トリメトキシフェニル)ピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は有望な抗がん活性を示します。研究者は、乳がん、肺がん、結腸がんを含むさまざまな癌細胞株に対するその効果を調査してきました。 細胞増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、腫瘍の増殖を抑制する可能性があります .
- 炎症はさまざまな病気において重要な役割を果たします。この化合物は、炎症性経路を調節することで抗炎症作用を示してきました。 関節リウマチや炎症性腸疾患などの疾患の潜在的な治療薬として検討することができます .
- アルツハイマー病やパーキンソン病などの神経変性疾患には、酸化ストレスと神経損傷が伴います。この化合物は、前臨床研究で酸化ストレスと炎症を軽減することにより、神経保護効果を示しました。 神経機能の維持と神経変性の予防に役立つ可能性があります .
- 循環器疾患は依然として世界的な健康問題です。研究者は、この化合物の血管拡張効果を調査しており、これは高血圧の管理や血流の改善に関連している可能性があります。 さらに、心臓組織の酸化損傷から保護する可能性もあります .
- この化合物は、細菌、真菌、寄生虫に対して抗菌作用を示します。特に薬剤耐性病原体の文脈では、新規抗菌剤として検討することができます。 その作用機序と潜在的な臨床応用を理解するためには、さらなる研究が必要です .
- 代謝症候群は、肥満、インスリン抵抗性、脂質異常症など、心臓病と2型糖尿病のリスクを高める一連のリスクファクターを伴います。 この化合物は、インスリン感受性の改善、脂質代謝の調節、代謝症候群に伴う炎症の軽減の可能性について研究されてきました .
抗がん作用
抗炎症作用
神経保護の可能性
循環器系への応用
抗菌活性
代謝症候群と糖尿病の研究
生物活性
The compound 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one represents a novel class of pyridazinone derivatives that have garnered interest due to their potential biological activities. This article aims to consolidate the available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can be summarized as follows:
- IUPAC Name : 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one
- Molecular Formula : C19H20FN3O3
- Molecular Weight : 357.38 g/mol
This compound features a pyridazinone core substituted with a fluorobenzyl group and a trimethoxyphenyl moiety, which may influence its biological interactions and potency.
Anticancer Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one were evaluated for their effects on various cancer cell lines. The following table summarizes the findings regarding their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| T6 | L1210 | 27.05 | Inhibition of cell proliferation |
| T3 | L1210 | 120.6 | Induction of apoptosis |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders. In a study evaluating related pyridazinones:
- T6 was identified as a potent inhibitor of MAO-B with an IC50 value of 0.013 µM.
- It exhibited selectivity for MAO-B over MAO-A, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.
The mechanisms underlying the biological activities of 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one are still under investigation. However, preliminary data suggest that it may act as a reversible and competitive inhibitor of key enzymes involved in neurotransmitter metabolism and cancer cell growth. Molecular docking studies have shown favorable binding interactions with target enzymes, supporting its potential as a lead compound for drug development.
Case Studies
A case study involving similar pyridazinones highlighted their effectiveness in inhibiting tumor growth in vivo. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups. Such findings underscore the potential clinical relevance of this compound class.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIULNQTZVLYORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














